![molecular formula C16H24N2O4 B578213 1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone CAS No. 1219937-97-9](/img/structure/B578213.png)
1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Gefitinib
This compound is used in the synthesis of Gefitinib, an anticancer drug. The study by Jin et al. (2005) outlines the process of transforming 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine, a precursor for Gefitinib, through a series of reactions including transfer hydrogenation and Dimroth rearrangement (Bo Jin et al., 2005).
Antimicrobial and Antioxidant Properties
Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which showed significant antioxidant and anticancer activities. These derivatives were more cytotoxic against human glioblastoma U-87 cell lines than against triple-negative breast cancer MDA-MB-231 cell lines (I. Tumosienė et al., 2020).
Synthesis and Characterization for Antimicrobial Activity
Malhotra et al. (2013) prepared a series of (Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl) phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)- yl)ethanone derivatives. These compounds exhibited potent antimicrobial and antioxidant activities, with significant hydrogen peroxide scavenging activity (Manav Malhotra et al., 2013).
Synthesis of Novel 3-Hydroxyquinolin-4(1H)-ones
Kadrić et al. (2014) conducted a study on the solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which were then tested for their cytotoxic activity against various cancer cell lines, highlighting their potential in cancer treatment (Jasna Kadrić et al., 2014).
Synthesis of N-Type Calcium Channel Blocker
Ogiyama et al. (2015) identified a novel orally active small-molecule N-type calcium channel blocker in their research, starting from the tetrahydroisoquinoline (S)-1. This study contributes to the development of treatments for neuropathic pain (Takashi Ogiyama et al., 2015).
Safety and Hazards
Safety measures for handling this compound include moving to fresh air if inhaled, washing off with soap and plenty of water if it comes into contact with skin, rinsing with pure water for at least 15 minutes if it comes into contact with eyes, and calling a doctor or Poison Control Center immediately if ingested . It’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . The compound should be stored properly and disposed of safely .
properties
IUPAC Name |
1-[2-amino-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-12(19)13-10-15(20-2)16(11-14(13)17)22-7-3-4-18-5-8-21-9-6-18/h10-11H,3-9,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEPCYWPLPABBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)OCCCN2CCOCC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731414 |
Source
|
Record name | 1-{2-Amino-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-methoxy-4-(3-morpholinopropoxy)phenyl)ethanone | |
CAS RN |
1219937-97-9 |
Source
|
Record name | 1-[2-Amino-5-methoxy-4-[3-(4-morpholinyl)propoxy]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219937-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{2-Amino-5-methoxy-4-[3-(morpholin-4-yl)propoxy]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10731414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.